2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one
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Overview
Description
2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is a heterocyclic compound that combines a pyridine ring with a purine structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one: shares structural similarities with other heterocyclic compounds such as phenylpyridines and indole derivatives.
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and are known for their diverse biological activities.
Indole Derivatives: These compounds contain an indole nucleus and are known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyridine ring with a purine structure, which may confer unique biological activities and applications compared to other similar compounds.
Properties
Molecular Formula |
C11H11N5O2 |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
2-(5-methoxypyridin-3-yl)-1,2,3,7-tetrahydropurin-6-one |
InChI |
InChI=1S/C11H11N5O2/c1-18-7-2-6(3-12-4-7)9-15-10-8(11(17)16-9)13-5-14-10/h2-5,9,15H,1H3,(H,13,14)(H,16,17) |
InChI Key |
YINSCHQESVEVGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2NC3=C(C(=O)N2)NC=N3 |
Origin of Product |
United States |
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